molecular formula C13H15ClN2O B8728535 4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole

4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole

Cat. No. B8728535
M. Wt: 250.72 g/mol
InChI Key: VZJKCKZFGDRFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

A solution of 4-chloro-2-ethyl-5-{[(phenylmethyl)oxy]methyl}-1H-imidazole (2.51 g, 10.0 mmol) and methanesulfonic acid (25 mL, 385 mmol) in chloroform (56 mL) was stirred at RT for 1 h. The reaction mixture was poured into ice (˜100 g) and the solution was neutralized by addition of 5N NaOH until the pH was 10. The solution was extracted with methyl tert-butyl ether (2×100 mL) and then with n-butanol (3×100 mL). The combined n-butanol extracts were concentrated, azeotroped with toluene, and dried in vacuo to provide the title compound in quantitative yield as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.10 (br. s., 1H), 5.10 (br. s., 1H), 4.32 (s, 2H), 2.54 (q, 2H), 1.15 (t, 3H).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([CH2:16][CH3:17])[NH:5][C:6]=1[CH2:7][O:8]CC1C=CC=CC=1.CS(O)(=O)=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([CH2:16][CH3:17])[NH:5][C:6]=1[CH2:7][OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
ClC=1N=C(NC1COCC1=CC=CC=C1)CC
Name
Quantity
25 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
56 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methyl tert-butyl ether (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined n-butanol extracts were concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(NC1CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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